1-(2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine
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Overview
Description
1-(2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenol with formaldehyde and an amine source under acidic or basic conditions to form the benzopyran ring system. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Known for its biological activities and used in medicinal chemistry.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another benzopyran derivative with distinct chemical properties.
Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone]:
Uniqueness
1-(2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine stands out due to its specific substituents, which may confer unique biological activities and chemical reactivity. Its methanamine group, in particular, allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
2901109-53-1 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2-methyl-3,4-dihydrochromen-2-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-11(8-12)7-6-9-4-2-3-5-10(9)13-11/h2-5H,6-8,12H2,1H3 |
InChI Key |
VTYWSNBVBNPBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2O1)CN |
Origin of Product |
United States |
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